GPR119 Agonist Lead Scaffold – Validated Starting Point with Defined Optimizable Potency
In a human GPR119 cAMP reporter assay (CHO cells), indoline derivative 22c employing the 5-(methylsulfonyl)indoline core exhibited an EC50 of 1400 nM [1]. Medicinal chemistry elaboration of the central alkylene spacer produced compound 10b (EC50 = 3.9 nM) and 10c (EC50 = 7.7 nM) – a 360‑fold and 180‑fold potency improvement, respectively – demonstrating that the 5-(methylsulfonyl)indoline scaffold is a structurally enabled, highly optimizable pharmacophore rather than a terminal hit [1]. For procurement decisions, this establishes the scaffold’s proven utility in hit‑to‑lead campaigns targeting GPR119.
| Evidence Dimension | Human GPR119 agonism potency (EC50) |
|---|---|
| Target Compound Data | Compound 22c (5-(methylsulfonyl)indoline core): EC50 = 1400 nM |
| Comparator Or Baseline | Optimized derivative 10b: EC50 = 3.9 nM; derivative 10c: EC50 = 7.7 nM |
| Quantified Difference | 360‑fold improvement (22c vs 10b); 180‑fold improvement (22c vs 10c) |
| Conditions | cAMP reporter assay in CHO cells stably expressing human GPR119 |
Why This Matters
Procurement of the validated lead scaffold enables reproducible entry into a published SAR series, de‑risking early‑stage medicinal chemistry investment.
- [1] Sato K, Murata T, Sugimoto H, et al. Bioorg Med Chem. 2014;22(5):1649–1666. doi:10.1016/j.bmc.2014.01.028. View Source
